

Application Notes and Protocols: Radical and Photochemical Reactions of Unsaturated Amides

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Compound of Interest

Compound Name: *2,3-Dimethyl-but-3-enoic acid*
amide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the radical and photochemical reactions of unsaturated amides, offering insights into their synthetic utility, particularly in the construction of carbo- and heterocyclic scaffolds relevant to medicinal chemistry and drug development. This document includes detailed experimental protocols for key transformations, quantitative data to guide reaction optimization, and diagrams illustrating reaction mechanisms and workflows.

Radical Reactions of Unsaturated Amides

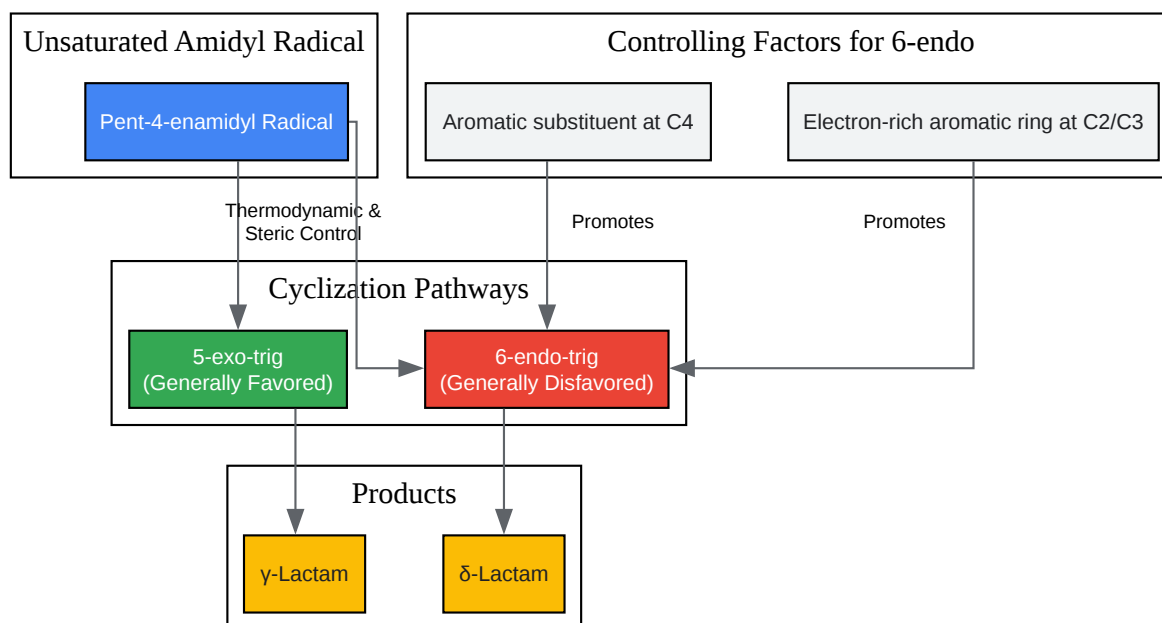
Unsaturated amides are versatile substrates in radical chemistry, participating in a variety of transformations including intra- and intermolecular additions and cyclizations. These reactions provide efficient routes to valuable nitrogen-containing compounds such as lactams and quinolinones.

Intramolecular Radical Cyclization (5-exo vs. 6-endo)

The intramolecular cyclization of amidyl radicals onto a tethered olefin is a powerful method for the synthesis of lactams. The regioselectivity of this cyclization is a key consideration, with the 5-exo cyclization to form γ -lactams generally being favored over the 6-endo pathway to form δ -

lactams. However, specific substitution patterns can be used to promote the 6-endo cyclization. For instance, an aromatic substituent at the C4-position or an electron-rich aromatic ring incorporated into the unsaturated amide backbone at the C2- and C3-positions can favor the formation of δ -lactams.[1]

Logical Relationship: Regioselectivity in Amidyl Radical Cyclization



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Caption: Factors influencing the regioselectivity of amidyl radical cyclization.

Synthesis of Quinolones via Radical Cyclization

A metal-free approach for the synthesis of 3,4-disubstituted quinolinones involves the intramolecular cyclization of diarylmethanols and α,β -unsaturated amides promoted by KOt-Bu in DMF. This reaction is proposed to proceed through a ketyl radical pathway.[2]

Experimental Protocol: Synthesis of 3,4-disubstituted Quinolinones[2]

- Reactants and Reagents:
 - Diarylmethanol derivative (1.0 equiv)
 - α,β -Unsaturated amide (1.2 equiv)
 - Potassium tert-butoxide (KOt-Bu) (2.0 equiv)
 - N,N-Dimethylformamide (DMF) as solvent
- Procedure:
 - To a solution of the diarylmethanol and α,β -unsaturated amide in DMF, add KOt-Bu in one portion at room temperature.
 - Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h), monitoring the reaction progress by TLC.
 - Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

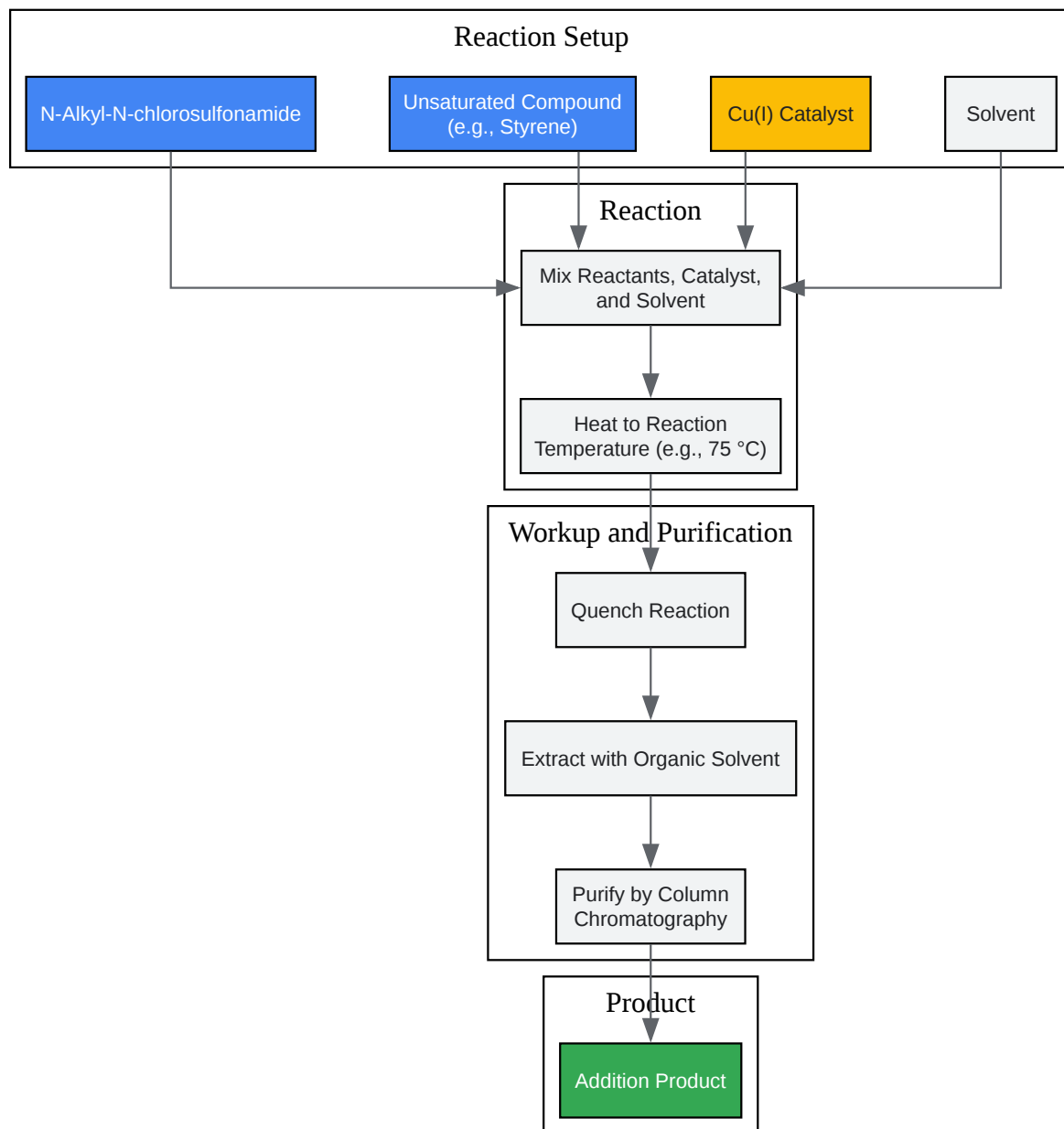
| Entry | Diarylmethanol | α,β -Unsaturated Amide | Product | Yield (%) |
|-------|-----------------------------------|-----------------------------------|--|-----------|
| 1 | Diphenylmethanol | N-Phenyl-2-butenamide | 3-Methyl-4,4-diphenyl-3,4-dihydroquinolin-2(1H)-one | 75 |
| 2 | (4-Methoxyphenyl)(phenyl)methanol | N-Phenyl-2-butenamide | 4-(4-Methoxyphenyl)-3-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | 82 |
| 3 | Diphenylmethanol | N-(4-Chlorophenyl)-2-butenamide | 1-(4-Chlorophenyl)-3-methyl-4,4-diphenyl-3,4-dihydroquinolin-2(1H)-one | 70 |

Table 1: Synthesis of 3,4-disubstituted quinolinones via intramolecular radical cyclization.

Intermolecular Radical Addition

The intermolecular addition of nitrogen-centered radicals to unsaturated compounds is a valuable method for C-N bond formation. For instance, N-alkyl-N-chlorosulfonamides can add to alkenes under copper(I) catalysis. This reaction proceeds with high regioselectivity, particularly with styrene derivatives.^[3]

Experimental Workflow: Copper-Catalyzed Intermolecular Radical Addition



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Caption: General workflow for copper-catalyzed intermolecular radical addition.

| Entry | Alkene | N-Alkyl-N-chlorosulfonamide | Product | Yield (%) |
|-------|-----------------|------------------------------------|---|-----------|
| 1 | Styrene | N-Butyl-N-chlorobenzenesulfonamide | N-Butyl-N-(2-chloro-1-phenylethyl)benzenesulfonamide | 85 |
| 2 | 4-Methylstyrene | N-Butyl-N-chlorobenzenesulfonamide | N-Butyl-N-(2-chloro-1-(p-tolyl)ethyl)benzenesulfonamide | 88 |
| 3 | 1-Octene | N-Butyl-N-chlorobenzenesulfonamide | N-Butyl-N-(2-chloro-1-octyl)benzenesulfonamide | 45 |

Table 2: Intermolecular radical addition of N-alkyl-N-chlorosulfonamides to alkenes.[3]

Photochemical Reactions of Unsaturated Amides

Photochemical methods offer unique pathways for the transformation of unsaturated amides, often proceeding under mild conditions and providing access to structures that are difficult to synthesize via thermal reactions.

[2+2] Photocycloaddition

The [2+2] photocycloaddition is a powerful tool for the synthesis of cyclobutane rings. In the context of unsaturated amides, this reaction can be performed both inter- and intramolecularly. For instance, N-alkyl maleimides can react with alkenes under UVA irradiation without an external photocatalyst to yield bicyclic cyclobutane products. In contrast, N-aryl maleimides often require a photosensitizer, such as thioxanthone, and visible light irradiation.[4][5]

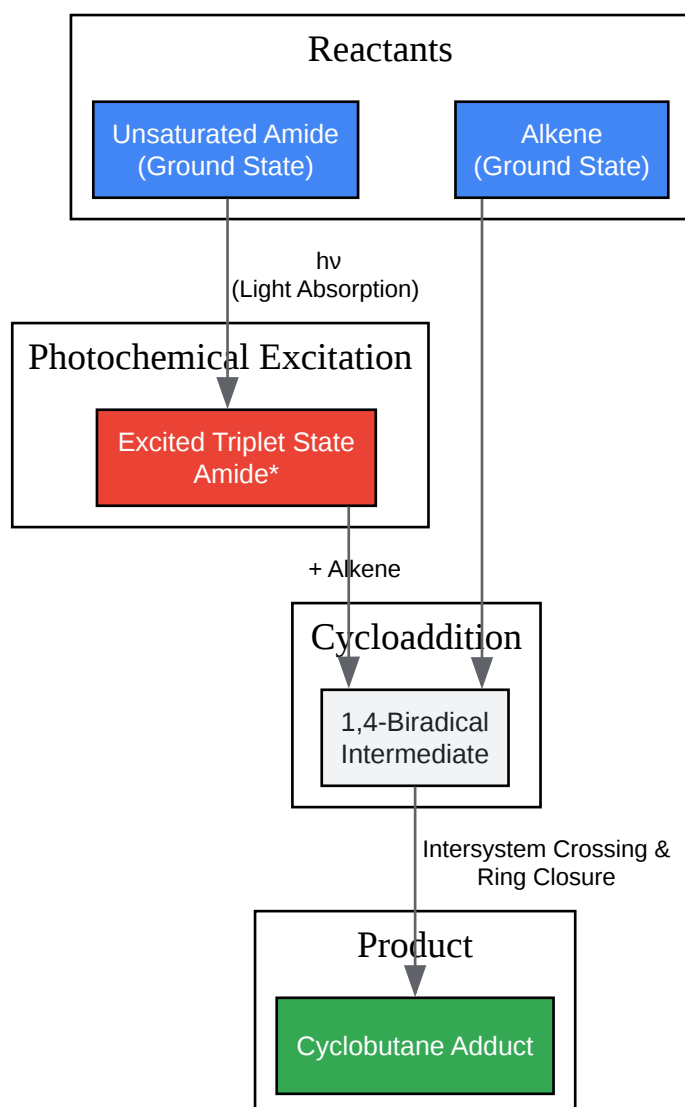
Experimental Protocol: Photochemical [2+2] Cycloaddition of N-Alkyl Maleimides with Alkenes[4]

- Reactants and Reagents:
 - N-Alkyl maleimide (1.0 equiv)
 - Alkene (2.0 equiv)
 - Dichloromethane (CH_2Cl_2) as solvent
- Procedure:
 - In a glass vial, dissolve the N-alkyl maleimide and the alkene in CH_2Cl_2 .
 - Seal the vial with a rubber septum and purge with an inert gas (e.g., argon).
 - Irradiate the stirred reaction mixture with a UVA LED (e.g., 370 nm) for the specified time (e.g., 16-70 h).
 - Monitor the reaction by TLC.
 - Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

| Entry | N-Alkyl Maleimide | Alkene | Product | Yield (%) |
|-------|-------------------|-------------|---|-----------|
| 1 | N-Methylmaleimide | Styrene | 2-Methyl-5-phenyl-2-azabicyclo[3.2.0]heptane-6,7-dione | 85 |
| 2 | N-Ethylmaleimide | 1-Hexene | 5-Butyl-2-ethyl-2-azabicyclo[3.2.0]heptane-6,7-dione | 78 |
| 3 | N-Benzylmaleimide | Cyclohexene | 2-Benzyl-2-azatricyclo[6.2.0.0 ^{3,6}]decane-7,8-dione | 92 |

Table 3: [2+2] Photocycloaddition of N-alkyl maleimides with various alkenes.

Signaling Pathway: Mechanism of [2+2] Photocycloaddition



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